molecular formula C14H16ClNO3 B1286284 Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride CAS No. 1177362-09-2

Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride

Cat. No. B1286284
M. Wt: 281.73 g/mol
InChI Key: BIIBGZOWGFELSU-UHFFFAOYSA-N
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Description

Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride is a compound that can be derived from methyl 5-benzyl-2-furoate, which is synthesized from 5-benzyl-2-furoic acid. The compound is related to furan derivatives, which are significant in the field of organic chemistry due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related furan derivatives has been explored in various studies. For instance, methyl 5-benzyl-2-furoate can be synthesized from 5-benzyl-2-furoic acid through esterification in the presence of anhydrous methanol and hydrogen chloride gas . Another related compound, methyl 5-acetyl-2-furoate, is prepared via oxidation of 5-(1-hydroxyethyl)-2-furoate with the Jones reagent . These methods demonstrate the versatility of furan derivatives in chemical synthesis and their potential as building blocks for more complex molecules such as methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the furan ring, a five-membered aromatic ring with oxygen as one of the ring atoms. This structure is crucial for the chemical reactivity of these compounds. For example, the direct arylation of methyl 2-furoate with aryl bromides to give 5-arylfurans is a reaction that relies on the reactivity of the furan ring . The furan ring can also undergo various transformations, such as the synthesis of benzofuran derivatives from 2-hydroxyaryl(5-methylfur-2-yl)alkanes .

Chemical Reactions Analysis

Furan derivatives participate in a variety of chemical reactions. The palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides is an example of a reaction that leads to regioselective synthesis of 5-arylfurans . Additionally, the chlorination of methyl 5-(chloromethyl)-2-furoate followed by a reaction with benzene and aluminum chloride can lead to the formation of methyl 5-benzyl-2-furoate . These reactions highlight the reactivity of the furan moiety and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by the substituents attached to the furan ring. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in biobased furan polyesters with specific molecular weights and physical properties . The number of methylene units in the dicarboxylic segments affects the physical properties of these polyesters . These properties are essential for understanding the behavior of furan derivatives in different environments and for their application in material science.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Bioactive Precursor in Organic Synthesis: Methyl-2-formyl benzoate, a compound with structural similarities to Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride, is recognized for its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a versatile substrate and a significant precursor for the development of new bioactive molecules, highlighting the importance of similar compounds in drug discovery and pharmaceutical applications (Farooq & Ngaini, 2019).

Chemical Modifications and Material Science

  • Chemical Modification of Biopolymers: Research on xylan derivatives, including ethers and esters, demonstrates the potential of chemical modifications to create new materials with specific properties. These modifications can result in biopolymer applications ranging from drug delivery to antimicrobial agents, indicating the potential utility of Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride in similar contexts (Petzold-Welcke et al., 2014).

Advanced Synthesis Techniques for Environmental and Health Applications

  • Dehydration of Sugars to Value-added Chemicals: The valorization of sugars into chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural, using advanced synthesis techniques, highlights a methodological approach that could be relevant for synthesizing or modifying compounds like Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride for use in green chemistry and sustainable materials production (Esteban et al., 2020).

Environmental Epigenetics

  • Environmental Exposure and Epigenetic Modifications: Studies have demonstrated that environmental exposures, including chemicals, can induce alterations in DNA methylation patterns, such as 5-hydroxymethylcytosine (5hmC), which play a role in gene regulation. This area of research may provide a context for investigating the effects of novel compounds on genetic function and their potential therapeutic applications in mitigating environmentally induced genetic dysfunctions (Efimova et al., 2020).

properties

IUPAC Name

methyl 5-[(benzylamino)methyl]furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3.ClH/c1-17-14(16)13-8-7-12(18-13)10-15-9-11-5-3-2-4-6-11;/h2-8,15H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIBGZOWGFELSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride

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